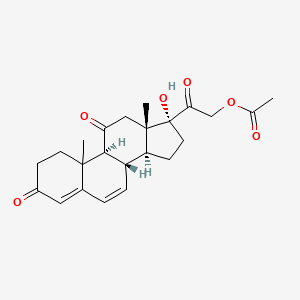
21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione is a synthetic steroid compound with a pregnane skeleton It is structurally characterized by the presence of acetoxy and hydroxy groups at positions 21 and 17, respectively, and a diene structure between carbons 4 and 6
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione typically involves multi-step organic reactions. One common method includes the acetylation of 17-hydroxy-pregna-4,6-diene-3,11,20-trione using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 21-position .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale operations. The process includes the use of high-purity reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
化学反応の分析
Types of Reactions
21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diene structure to a single bond, altering the compound’s reactivity.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 21-hydroxy-17-oxo-pregna-4,6-diene-3,11,20-trione, while reduction can produce 21-(acetyloxy)-17-hydroxy-pregna-4,6-diene-3,20-dione .
科学的研究の応用
21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various steroid derivatives.
Biology: The compound is used in studies related to steroid metabolism and hormone regulation.
Medicine: It has potential therapeutic applications, particularly in the treatment of inflammatory and hormonal disorders.
Industry: The compound is utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules
作用機序
The mechanism of action of 21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing gene expression. This interaction can lead to various physiological effects, including anti-inflammatory and immunomodulatory responses .
類似化合物との比較
Similar Compounds
21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione: A key intermediate in the synthesis of fluorinated corticosteroids.
Clascoterone: A steroid used for the treatment of acne, structurally similar but with different functional groups.
Uniqueness
21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione is unique due to its specific acetoxy and hydroxy substitutions, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in pharmaceutical research .
特性
分子式 |
C23H28O6 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
[2-[(8S,9S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h4-5,10,16-17,20,28H,6-9,11-12H2,1-3H3/t16-,17-,20+,21?,22-,23-/m0/s1 |
InChIキー |
QDQSHYPJQHVPIE-LCLBLDJOSA-N |
異性体SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2C=CC4=CC(=O)CCC34C)C)O |
正規SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2C=CC4=CC(=O)CCC34C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


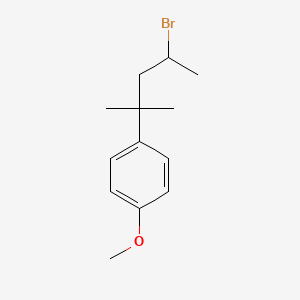
![Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12315594.png)
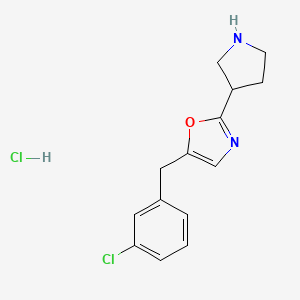
![6-[(3,4-Dichlorophenyl)methyl]-3-sulfanylidene-4,6-dihydro-1,2,4-triazin-5-one](/img/structure/B12315602.png)
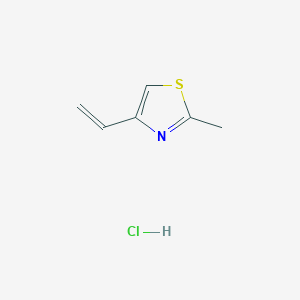
![2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12315616.png)

![3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid](/img/structure/B12315629.png)
![Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B12315632.png)
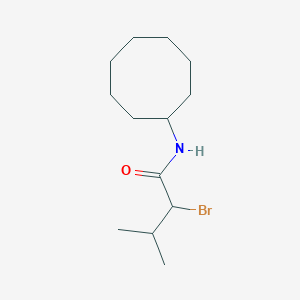
![1-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B12315640.png)
![3-[1-(2-carbamoylethyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315653.png)
![4-(4-Chlorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B12315654.png)
![1-[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B12315669.png)
